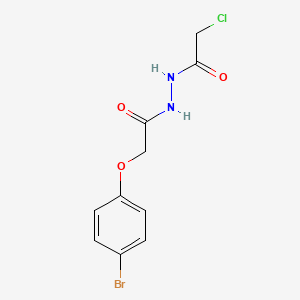
5,5,5-Trifluoro-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoro-4-hydroxypentanoic acid is an organic compound with the molecular formula C5H7F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain, with a hydroxyl group on the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-hydroxypentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-pentanone with trifluoroacetic acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoro-4-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5,5,5-trifluoro-4-oxopentanoic acid.
Reduction: Formation of 5,5,5-trifluoro-4-hydroxypentanol.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
5,5,5-Trifluoro-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-4-hydroxypentanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pentanone: Lacks the trifluoromethyl group, resulting in different chemical properties.
5,5,5-Trifluoro-2-pentenoic acid: Contains a double bond, leading to different reactivity.
5,5,5-Trifluoro-4-oxopentanoic acid: An oxidized derivative with different functional groups.
Uniqueness
5,5,5-Trifluoro-4-hydroxypentanoic acid is unique due to the combination of a trifluoromethyl group and a hydroxyl group on the same molecule. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H7F3O3 |
|---|---|
Molecular Weight |
172.10 g/mol |
IUPAC Name |
5,5,5-trifluoro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H7F3O3/c6-5(7,8)3(9)1-2-4(10)11/h3,9H,1-2H2,(H,10,11) |
InChI Key |
ZRKUGOYMESVCEI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


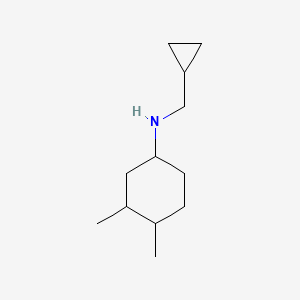
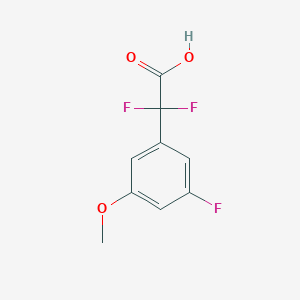

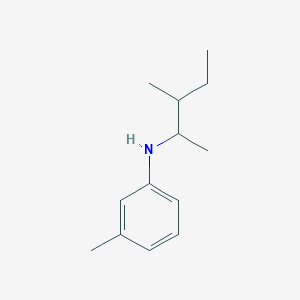
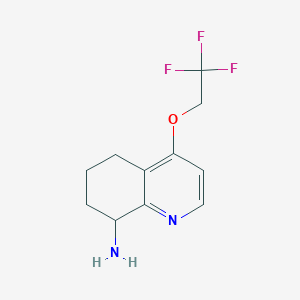



![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
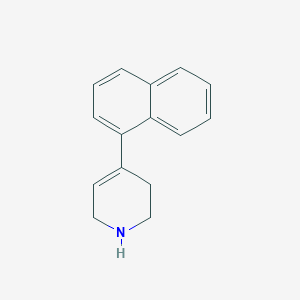

![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
